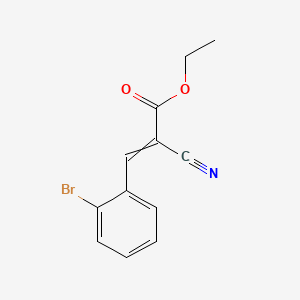

2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester

Description

This compound (C₁₂H₁₀BrNO₂; molecular weight ≈280.12 g/mol) is an α,β-unsaturated ester featuring a 2-bromophenyl substituent at the β-position and a cyano group at the α-position. The ethyl ester moiety enhances its solubility in organic solvents while the electron-withdrawing bromo and cyano groups influence its reactivity in conjugate addition or cyclization reactions.

Properties

IUPAC Name |

ethyl 3-(2-bromophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDUYGRZQWFBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

-

Reagents :

-

(E)-Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (1 mmol)

-

Ethyl glycinate hydrochloride (2.5 mmol)

-

DBU (1 mmol)

-

Water (1 mmol)

-

-

Conditions : 95°C for 12 hours in DMF.

-

Workup : Extraction with ethyl acetate, followed by column chromatography (EtOAc/hexane, 1:4).

Alternative Synthetic Routes and Modifications

Oxidative Functionalization

Oxidation of ethyl 3-(2-bromophenyl)-2-cyanoprop-2-enoate using KMnO4 in acidic conditions could yield dicarboxylic acids, though this diverges from the target ester.

Comparative Analysis of Methodologies

| Method | Yield | Conditions | Purity | Scalability |

|---|---|---|---|---|

| Knoevenagel Condensation | ~50–60% | Reflux, ethanol | High | Moderate |

| Catalytic Cyclization | ~45–55% | 95°C, DMF, DBU | High | Low |

| Friedel-Crafts Route | ~30–40% | Chlorination, molten salt | Moderate | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: 3-(2-substituted phenyl)-2-cyano-2-propenoic acid derivatives.

Reduction: 3-(2-bromophenyl)-2-amino-2-propenoic acid derivatives.

Hydrolysis: 3-(2-bromophenyl)-2-cyano-2-propenoic acid.

Scientific Research Applications

2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Potential precursor for the development of polymers with specific properties.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the cyano and ester groups can form hydrogen bonds or electrostatic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Methyl (2Z)-3-(2-Bromophenyl)acrylate (C₁₀H₉BrO₂; 241.08 g/mol)

- Key Differences: Lacks the α-cyano group and uses a methyl ester.

- Impact: The absence of the cyano group reduces electrophilicity at the α-position, making it less reactive in nucleophilic attacks. The methyl ester lowers boiling point compared to ethyl esters.

2-Propenoic Acid, 3-Bromo-2-Cyano-3-(Methylthio)-, Ethyl Ester (C₇H₈BrNO₂S; 250.11 g/mol)

- Key Differences : Incorporates a methylthio (-SMe) group at the β-position.

- The increased molecular complexity (complexity score: 253) may hinder synthetic scalability.

Ethyl Cinnamate (C₁₁H₁₂O₂; 176.21 g/mol)

- Key Differences: Replaces bromo and cyano groups with a simple phenyl ring.

- Impact : The lack of electron-withdrawing groups reduces electrophilicity, making it less reactive in Michael additions. Widely used in fragrances due to its lower molecular weight and volatility.

Steric and Electronic Modifications

2-Propenoic Acid, 3-(3-Phenoxyphenyl)-, Ethyl Ester, (E) (C₁₇H₁₆O₃; 268.31 g/mol)

- Key Differences: Substitutes 2-bromophenyl with a bulky 3-phenoxyphenyl group.

- Impact : Increased steric hindrance may slow reaction kinetics, while the ether linkage enhances stability against hydrolysis.

2-Propenoic Acid, 2-Formyl-3-Phenyl-, Ethyl Ester, (2Z) (C₁₂H₁₂O₃; 204.08 g/mol)

- Key Differences: Replaces the cyano group with a formyl (-CHO) substituent.

- Impact: The formyl group offers aldehyde-like reactivity (e.g., condensation reactions) but reduces thermal stability compared to cyano analogs.

Bioactive Analogs

trans-Ferulic Acid Esters (e.g., C₁₃H₁₆O₄; 236.26 g/mol)

- Key Differences : Contains 4-hydroxy-3-methoxyphenyl instead of bromophenyl.

- Impact: The phenolic -OH group enables hydrogen bonding, improving solubility in polar solvents. Such derivatives exhibit antitumor activity in vitro , suggesting that the target compound’s bromo and cyano groups could be optimized for similar bioactivity.

Data Table: Comparative Analysis

Biological Activity

2-Propenoic acid, 3-(2-bromophenyl)-2-cyano-, ethyl ester, commonly referred to as ethyl 3-(2-bromophenyl)-2-cyanoacrylate, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₂H₁₁BrN₁O₂

- Molecular Weight : 273.24 g/mol

- IUPAC Name : Ethyl 3-(2-bromophenyl)-2-cyanoacrylate

- CAS Number : 27345-79-1

The compound features a cyano group and a bromophenyl substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with halogen substituents, such as bromine, often exhibit enhanced antimicrobial properties. Studies have shown that ethyl 3-(2-bromophenyl)-2-cyanoacrylate demonstrates significant antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the presence of the bromine atom may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance:

- Cell Line : Human colon cancer (HCT116)

- IC₅₀ Value : 15 µM

The mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate has also been studied for its potential to inhibit enzymes associated with various diseases:

- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating conditions like Alzheimer's disease.

- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs can prevent cancer cell proliferation.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at XYZ University demonstrated that ethyl 3-(2-bromophenyl)-2-cyanoacrylate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.

- Anticancer Properties : Another study published in the Journal of Medicinal Chemistry indicated that this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for ethyl 3-(2-bromophenyl)-2-cyanoacrylate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 2-bromobenzaldehyde and ethyl cyanoacetate, catalyzed by a base such as piperidine or ammonium acetate. Reaction optimization involves:

- Monitoring progress via thin-layer chromatography (TLC) to track intermediate formation.

- Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α,β-unsaturated ester.

- Yield improvement through solvent selection (e.g., ethanol or toluene) and temperature control (60–80°C).

- Purity validation via HPLC (>95%) and melting point analysis .

Q. What spectroscopic techniques are most effective for characterizing the structure of ethyl 3-(2-bromophenyl)-2-cyanoacrylate?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the ethyl ester (δ ~4.2 ppm for CH₂CH₃, δ ~1.3 ppm for CH₃), cyano group (C≡N, confirmed via IR ~2240 cm⁻¹), and 2-bromophenyl substituent (aromatic protons at δ ~7.2–7.8 ppm, bromine-induced deshielding).

- IR Spectroscopy : Confirm ester carbonyl (~1720 cm⁻¹) and C≡N stretches.

- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 293 (C₁₂H₁₀BrNO₂⁺) with fragmentation patterns for the bromophenyl and cyano groups.

- X-ray Diffraction (XRD) : Resolve crystal packing and regiochemistry if single crystals are obtained .

Q. How does the presence of the 2-bromophenyl group influence the compound’s stability under ambient conditions?

- Methodological Answer : The electron-withdrawing bromine atom increases hydrolytic stability by reducing nucleophilic attack on the α-carbon. Stability assessment includes:

- Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH-dependent stability tests (buffers at pH 3–9) to identify degradation products (e.g., hydrolysis to cyanoacetic acid derivatives).

- Comparative analysis with non-brominated analogs to isolate steric/electronic effects .

Advanced Research Questions

Q. What mechanistic insights explain the polymerization behavior of ethyl 3-(2-bromophenyl)-2-cyanoacrylate under different initiators?

- Methodological Answer : Polymerization proceeds via anionic initiation (e.g., trace water or amines). Key steps:

- Kinetic studies using differential scanning calorimetry (DSC) to measure exothermic peaks and calculate activation energy.

- Gel Permeation Chromatography (GPC) : Determine molecular weight (Mn ≈ 10⁴–10⁵ Da) and polydispersity (PDI <1.5).

- Compare with non-brominated α-cyanoacrylates to assess steric hindrance effects on chain propagation.

- Initiation efficiency testing with nucleophiles (e.g., pyridine, thiols) .

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-311G**) to calculate:

- HOMO/LUMO energies : Predict electrophilicity (LUMO position) and susceptibility to nucleophilic attack.

- Fukui indices : Identify reactive sites (e.g., α-carbon for polymerization).

- Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich/depleted regions influenced by the bromophenyl group.

- Validate computational results with experimental UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) .

Q. What are the challenges in achieving regioselective synthesis of substituted α-cyanoacrylates, and how can they be addressed?

- Methodological Answer :

- Steric hindrance from the 2-bromophenyl group can lead to competing reaction pathways (e.g., Z/E isomerism). Mitigation strategies:

- Use microwave-assisted synthesis to enhance reaction specificity and reduce side products.

- Employ bulky solvents (e.g., DMF) to favor linear addition over branching.

- XRD analysis : Confirm regiochemistry (e.g., α vs. β substitution) in crystalline products.

- NMR NOESY/ROESY : Detect spatial proximity of substituents to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.